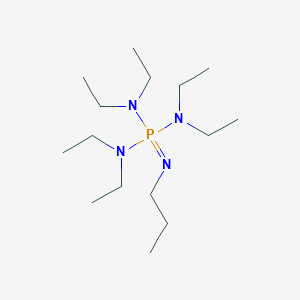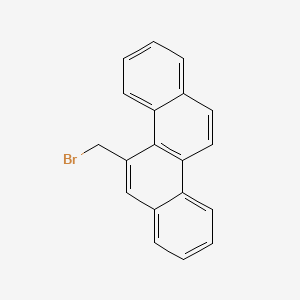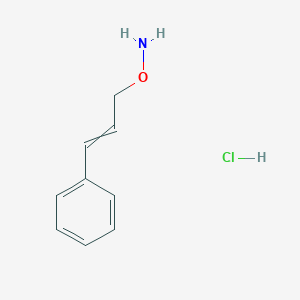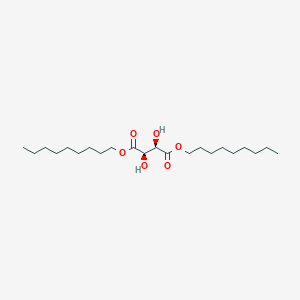
2-(Ethylsulfanyl)-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two methoxy groups and an ethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-1,3-dimethoxybenzene can be achieved through several methods. One common approach involves the reaction of 1,3-dimethoxybenzene with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and solvent, as well as reaction temperature and pressure, are critical factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfanyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding 1,3-dimethoxybenzene.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 1,3-dimethoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethylsulfanyl)-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfanyl)-1,3-dimethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The ethylsulfanyl group can participate in redox reactions, while the methoxy groups may influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
2-(Ethylsulfanyl)-1,3-dimethoxybenzene can be compared with other similar compounds, such as:
1,3-Dimethoxybenzene: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
2-(Methylsulfanyl)-1,3-dimethoxybenzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, leading to differences in steric and electronic effects.
2-(Ethylsulfanyl)-1,4-dimethoxybenzene: The position of the methoxy groups is different, which can affect the compound’s reactivity and interactions.
Propiedades
Número CAS |
81977-19-7 |
|---|---|
Fórmula molecular |
C10H14O2S |
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C10H14O2S/c1-4-13-10-8(11-2)6-5-7-9(10)12-3/h5-7H,4H2,1-3H3 |
Clave InChI |
UOEYVBHUBALBHN-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C=CC=C1OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)


![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
silane](/img/structure/B14415168.png)
